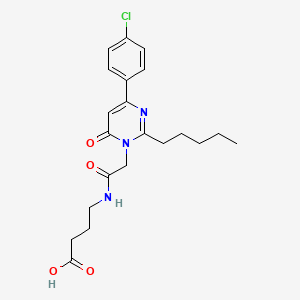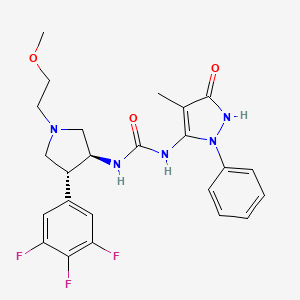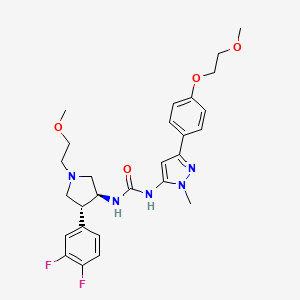![molecular formula C28H33N5O4 B10836005 methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate](/img/structure/B10836005.png)
methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinyl urea derivative 2 is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The pyrrolidine ring is known for its ability to enhance the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage due to its non-planarity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of an amidine, urea, or their derivatives with a three-carbon fragment . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of pyrrolidinyl urea derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinyl urea derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pyrrolidinyl urea derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with target selectivity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of tropomyosin-related kinase (TrkA), which is involved in signal transmission, cell proliferation, and survival of neuronal cells . By inhibiting TrkA, pyrrolidinyl urea derivative 2 can modulate these pathways and exert its therapeutic effects.
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidinyl urea derivative 2 is unique due to its specific structure and functional groups, which confer distinct biological activities. Compared to other pyrrolidine derivatives, it may exhibit different binding modes and selectivity profiles, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C28H33N5O4 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35) |
InChI Key |
JOOGNXILJRJIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)

![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
![3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)

![1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B10835952.png)
![Pyrazolo[1,5-a]pyrimidine derivative 17](/img/structure/B10835955.png)
![N-[5-[2-(5-fluoro-2-methoxyphenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B10835965.png)
![5-[2-[[6-[2-(Dimethylamino)ethylamino]pyridin-3-yl]amino]pyrimidin-4-yl]-2-(3-fluoropyrrolidin-1-yl)benzonitrile](/img/structure/B10835967.png)
![6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione](/img/structure/B10835976.png)
![N-(1-phenylethyl)-2-piperidin-3-yloxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B10835979.png)



